molecular formula C12H11ClN2 B14404753 2-Chloro-4-ethyl-6-phenylpyrimidine CAS No. 86984-22-7

2-Chloro-4-ethyl-6-phenylpyrimidine

Cat. No.: B14404753
CAS No.: 86984-22-7
M. Wt: 218.68 g/mol
InChI Key: XHWSWAIAFFQVHH-UHFFFAOYSA-N
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Description

2-Chloro-4-ethyl-6-phenylpyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-ethyl-6-phenylpyrimidine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-chloropyrimidine with ethyl and phenyl substituents under specific conditions. The reaction is usually carried out in the presence of a base such as potassium tert-butoxide and a solvent like N-methylpyrrolidone .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-ethyl-6-phenylpyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base and a suitable solvent.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-Chloro-4-ethyl-6-phenylpyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-4-ethyl-6-phenylpyrimidine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act by inhibiting certain enzymes or receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and the molecular targets involved .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-phenylpyrimidine
  • 2,4-Diamino-5-phenyl-6-ethylpyrimidine
  • 2-Chloro-4-(trifluoromethyl)pyrimidine

Uniqueness

2-Chloro-4-ethyl-6-phenylpyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

CAS No.

86984-22-7

Molecular Formula

C12H11ClN2

Molecular Weight

218.68 g/mol

IUPAC Name

2-chloro-4-ethyl-6-phenylpyrimidine

InChI

InChI=1S/C12H11ClN2/c1-2-10-8-11(15-12(13)14-10)9-6-4-3-5-7-9/h3-8H,2H2,1H3

InChI Key

XHWSWAIAFFQVHH-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=NC(=N1)Cl)C2=CC=CC=C2

Origin of Product

United States

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